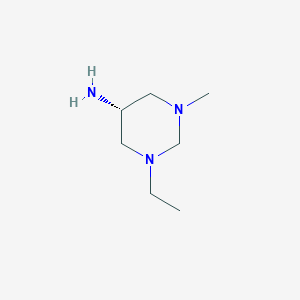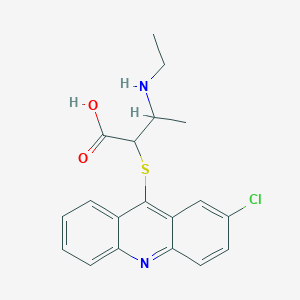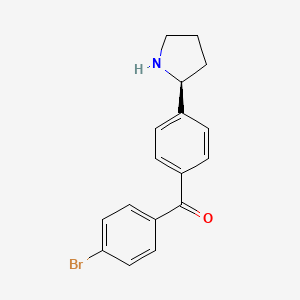
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol is a synthetic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a triazole ring, an amino group, and a fluorine atom attached to the quinoline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Triazole Ring: The triazole ring can be attached via a click reaction, which involves the cycloaddition of azides and alkynes in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline and triazole derivatives.
Aplicaciones Científicas De Investigación
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: It has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Photocatalysis: The compound’s unique structure allows it to act as a photocatalyst in the degradation of organic pollutants.
Coordination Chemistry:
Mecanismo De Acción
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Apoptosis Induction: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Photocatalytic Activity: The compound can generate reactive oxygen species under light irradiation, leading to the degradation of organic pollutants.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds share the triazole ring and have shown similar anticancer activity.
1,2,4-Triazole derivatives: These compounds are known for their broad range of pharmacological activities, including anticancer, antimicrobial, and antitubercular properties.
Uniqueness
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol is unique due to its combination of a quinoline core, a triazole ring, and a fluorine atom
Propiedades
Fórmula molecular |
C12H10FN5O |
|---|---|
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
2-amino-6-fluoro-4-(1,2,4-triazol-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H10FN5O/c13-8-2-9-7(4-18-6-15-5-16-18)1-11(14)17-12(9)10(19)3-8/h1-3,5-6,19H,4H2,(H2,14,17) |
Clave InChI |
LGUKFPAYFOAOLV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=CC(=N2)N)CN3C=NC=N3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13114138.png)
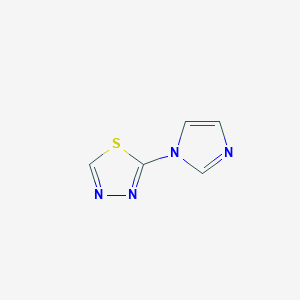

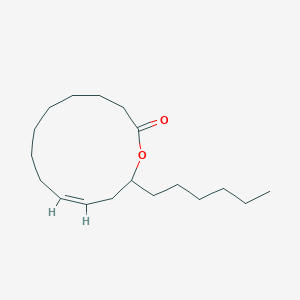

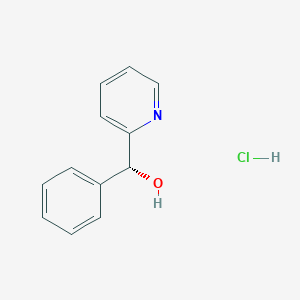
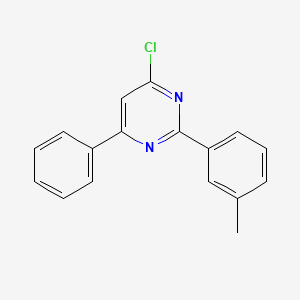
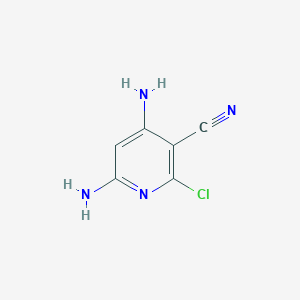

![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
